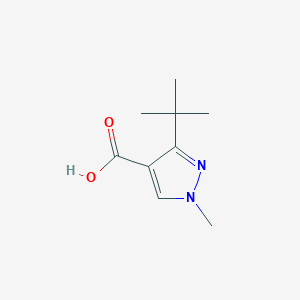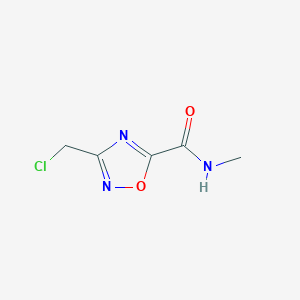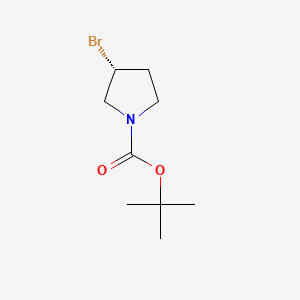
2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Descripción general
Descripción
“2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine” is a heterocyclic compound. It has a molecular formula of CHClN and an average mass of 181.583 Da . This compound is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like “this compound”, has been a subject of research. Various strategies have been developed, many of which use 3-amino-1,2,4-triazole . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . The 1,2,4-triazole ring is a key feature in its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 310.211°C at 760 mmHg . Other properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can also be determined .Aplicaciones Científicas De Investigación
Synthesis of Anticancer Intermediates
2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study detailed the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine from 2,3-dichloropyrazine, which underwent substitution, acylation, cyclization, and chlorination reactions. This compound is significant for its role in developing anticancer therapeutics, with a total synthesis yield of 76.57% (Qian Zhang et al., 2019).
Facilitation of Chemical Syntheses
The compound is instrumental in facilitating one-pot synthesis approaches, as demonstrated in the creation of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives. Using chloramine T trihydrate as an oxidizing agent, this method allows for the synthesis of various derivatives with potential for further chemical modification through palladium-catalyzed cross-coupling reactions, yielding products in high yields and short reaction times (S. Mal et al., 2015).
Antineoplastic Activity Exploration
In the realm of antineoplastic research, derivatives of this compound, such as pyrazolotetrazine derivatives, have been synthesized and evaluated for their antineoplastic activity. One particular derivative demonstrated promising antineoplastic properties in experimental animal models, hinting at the potential of these compounds to act as biological alkylating agents (C. Cheng et al., 1986).
Antibacterial and Antifungal Activities
Further extending its utility, some newly synthesized pyrazole and pyrazine derivatives have shown significant antibacterial and antifungal activities. This highlights the compound's role in the development of new antimicrobial agents, potentially useful in treating various infections (S. Y. Hassan, 2013).
Development of Synthetic Scaffolds
The compound also plays a pivotal role in the development of synthetic scaffolds for further chemical synthesis. An efficient route was established for synthesizing a wide range of trisubstituted pyrazines, including the reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. This method showcases the versatility of this compound derivatives in creating diverse chemical structures (T. Ryu et al., 2015).
Mecanismo De Acción
Target of Action
It is known that compounds with a similar structure, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with similar structures have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It is known that similar compounds have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It also has a polar surface area of 67 Ų, which suggests it may have good permeability across biological membranes .
Result of Action
Similar compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Análisis Bioquímico
Biochemical Properties
2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition can affect the metabolism of drugs and other xenobiotics, highlighting the importance of understanding the biochemical properties of this compound .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling, leading to alterations in downstream signaling pathways. Additionally, it has been reported to affect the expression of genes related to apoptosis and cell proliferation, thereby influencing cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, the binding of this compound to cytochrome P450 results in the inhibition of the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The involvement of this compound in these metabolic pathways can affect the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and subsequent cellular responses. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and chromatin .
Propiedades
IUPAC Name |
2-chloro-6-(1,2,4-triazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-1-8-2-6(11-5)12-4-9-3-10-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRVCHWLTLLRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266039 | |
| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086110-85-1 | |
| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086110-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)

![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1517413.png)

